molecular formula C18H23NO3 B14025181 5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester

5-Quinolinecarboxylic acid, 8-hydroxy-, octyl ester

Cat. No.: B14025181
M. Wt: 301.4 g/mol
InChI Key: YKHNNZLMYRHIDM-UHFFFAOYSA-N
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Description

OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. This compound is characterized by the presence of an octyl group attached to the 8-hydroxyquinoline-5-carboxylate moiety, enhancing its membrane permeability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE typically involves the alkylation of 8-hydroxyquinoline-5-carboxylic acid. The process begins with the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline. This intermediate is then reacted with octanol in the presence of a base, such as sodium hydroxide, to yield OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE involves its ability to chelate metal ions, disrupting metal-dependent biological processes. It targets enzymes that require metal cofactors, inhibiting their activity and leading to various biological effects. For example, it can inhibit 2-oxoglutarate-dependent oxygenases, affecting epigenetic regulation and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its broad biological activity.

    5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.

    5,7-Dibromo-8-hydroxyquinoline: Exhibits potent anticancer activity

Uniqueness

OCTYL 8-HYDROXYQUINOLINE-5-CARBOXYLATE stands out due to its improved membrane permeability, making it more effective in biological systems. Its ability to chelate metal ions and disrupt metal-dependent processes adds to its versatility and potential in various applications .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

octyl 8-hydroxyquinoline-5-carboxylate

InChI

InChI=1S/C18H23NO3/c1-2-3-4-5-6-7-13-22-18(21)15-10-11-16(20)17-14(15)9-8-12-19-17/h8-12,20H,2-7,13H2,1H3

InChI Key

YKHNNZLMYRHIDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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